![molecular formula C19H21N3O2 B2925034 4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380170-44-3](/img/structure/B2925034.png)
4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the inhibition of serotonin reuptake and the activation of 5-HT1A receptors. This results in increased serotonin levels in the synaptic cleft, which is believed to contribute to the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in neuroplasticity and the growth of new neurons. The compound has also been shown to decrease levels of inflammatory cytokines, indicating potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments is its selectivity and specificity. The compound exhibits high affinity for serotonin transporters and 5-HT1A receptors, which makes it a useful tool for studying the mechanisms of these targets. However, one limitation of using the compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on 4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential avenue is to investigate its potential as a treatment for other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder (PTSD). Another direction is to explore its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various neurotransmitter systems.
Synthesis Methods
The synthesis of 4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 2-(1H-inden-2-yl)-ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine in the presence of a base such as triethylamine to yield the final product.
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against a variety of diseases including depression, anxiety, and schizophrenia. The compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of mood disorders.
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-24-18-12-16(6-7-20-18)22-9-8-21(13-19(22)23)17-10-14-4-2-3-5-15(14)11-17/h2-7,12,17H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPAHAXRRBONKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.